(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
This compound is a pyrazol-3-one derivative featuring a 1,3-benzothiazole moiety at position 2, a methyl group at position 5, and a conjugated imidazole-ethylamino substituent at position 2. Its molecular formula is C₁₇H₁₆N₆OS, with a molecular weight of 376.42 g/mol . The benzothiazole and imidazole groups confer aromaticity and hydrogen-bonding capacity, while the pyrazol-3-one core may contribute to tautomerism, influencing reactivity and solubility .
Properties
Molecular Formula |
C18H18N6OS |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N6OS/c1-11(20-8-7-13-9-19-10-21-13)16-12(2)23-24(17(16)25)18-22-14-5-3-4-6-15(14)26-18/h3-6,9-10,23H,7-8H2,1-2H3,(H,19,21) |
InChI Key |
MVAOHHKAFUJBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CN=CN4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzothiazole, 1H-imidazole, and pyrazolone derivatives. The synthetic route may involve:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of the Imidazole Ring: This can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Pyrazolone Core: This can be synthesized by the reaction of hydrazine with β-keto esters.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core.
Reduction: Reduction reactions can occur at the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazolone core may yield corresponding ketones or carboxylic acids.
Scientific Research Applications
Biological Activities
Numerous studies have investigated the biological activities of (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown it to be effective against Escherichia coli and Bacillus subtilis, suggesting potential as an antibacterial agent .
- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation .
Therapeutic Applications
Based on its biological activities, the compound has potential applications in:
- Antibacterial Treatments : Due to its efficacy against pathogenic bacteria, it could be developed into a new class of antibiotics.
- Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
- Anti-inflammatory Agents : The structural features of the compound may also allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated effectiveness against E. coli and B. subtilis with minimal inhibitory concentrations established. |
| Study 2 | Anticancer Activity | Showed inhibition of proliferation in breast and colon cancer cell lines; further studies needed for mechanism elucidation. |
| Study 3 | Anti-inflammatory Effects | In vivo models indicated reduced inflammation markers when treated with the compound; potential for development as an anti-inflammatory drug. |
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the imidazole ring can bind to metal ions, influencing various biochemical pathways. The pyrazolone core can act as a pharmacophore, interacting with specific proteins to exert its effects.
Comparison with Similar Compounds
Research Implications
The comparative analysis underscores the versatility of pyrazol-3-one scaffolds in medicinal chemistry. The target compound’s balanced aromatic and hydrogen-bonding substituents make it a candidate for kinase or protease inhibition studies. Future work should explore its tautomeric behavior in solution and compare its pharmacokinetics with the fluorinated analog .
Biological Activity
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N6OS
- Molecular Weight : 394.49 g/mol
- CAS Number : Not specified in the search results
Pharmacological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Antiviral Activity :
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression or microbial growth.
- Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in pathogens, leading to reduced viability.
Case Studies
-
Anticancer Efficacy :
A study involving a series of pyrazole derivatives demonstrated that certain compounds significantly inhibited the growth of cancer cells at micromolar concentrations. The structure–activity relationship (SAR) analysis revealed that modifications to the imidazole ring enhanced anticancer potency . -
Antimicrobial Testing :
In a comparative study, several benzothiazole derivatives were synthesized and tested against various bacterial strains. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
